

3-(2-Chlorophenyl)propan-1-ol physical and chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(2-Chlorophenyl)propan-1-ol

Cat. No.: B1361494

[Get Quote](#)

Technical Guide to 3-(2-Chlorophenyl)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physical, chemical, and spectral properties of **3-(2-Chlorophenyl)propan-1-ol**, a key intermediate in various synthetic applications. This guide includes detailed data, experimental protocols, and safety information to support its use in research and development.

Compound Identification and Properties

3-(2-Chlorophenyl)propan-1-ol is an organochlorine compound featuring a propan-1-ol chain attached to a 2-chlorophenyl group. Its structure lends itself to further functionalization, making it a valuable building block in the synthesis of more complex molecules, including pharmaceutical agents.

Physical and Chemical Properties

The key physical and chemical properties of **3-(2-Chlorophenyl)propan-1-ol** are summarized in the table below for easy reference.

Property	Value	Source(s)
Molecular Formula	C ₉ H ₁₁ ClO	
Molecular Weight	170.63 g/mol	
CAS Number	6282-87-7	
Appearance	Colorless to light yellow liquid	[1]
Boiling Point	87-88 °C at 0.2 mmHg (0.2 Torr)	[1] [2]
Density	1.151 g/cm ³ (predicted)	
Flash Point	117.5 °C (predicted)	[3]
Storage Temperature	Room Temperature	[2]
XLogP3-AA	2.5	

Chemical Identifiers

Identifier Type	Value	Source(s)
IUPAC Name	3-(2-chlorophenyl)propan-1-ol	
SMILES	C1=CC=C(C(=C1)CCCO)Cl	[4]
InChI	InChI=1S/C9H11ClO/c10-9-6-2-1-4-8(9)5-3-7-11/h1-2,4,6,11H,3,5,7H2	
InChIKey	RROVHEOLZYPASG-UHFFFAOYSA-N	

Spectral Data (Predicted)

While a fully analyzed spectrum for **3-(2-Chlorophenyl)propan-1-ol** is not readily available in the cited literature, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic and aliphatic protons.

- Aromatic Protons (Ar-H): Multiplets in the range of δ 7.1-7.4 ppm, corresponding to the four protons on the substituted benzene ring.
- Methylene Protons (-CH₂-OH): A triplet at approximately δ 3.7 ppm, coupled to the adjacent methylene group.
- Methylene Protons (Ar-CH₂-): A triplet around δ 2.8 ppm, coupled to the adjacent methylene group.
- Methylene Protons (-CH₂-CH₂-CH₂-): A multiplet (likely a pentet or sextet) around δ 1.9 ppm, coupled to the two adjacent methylene groups.
- Hydroxyl Proton (-OH): A broad singlet whose chemical shift can vary depending on concentration and solvent. This peak will disappear upon D₂O exchange.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display nine distinct signals.

- Aromatic Carbons: Six signals in the δ 125-140 ppm region. The carbon bearing the chlorine atom (C-Cl) will be shifted downfield.
- Carbonyl-adjacent Carbon (-CH₂-OH): A signal around δ 60-65 ppm.
- Aliphatic Carbons (-CH₂-): Two signals in the δ 30-40 ppm range for the other two methylene carbons in the propyl chain.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the hydroxyl and aromatic groups.

- O-H Stretch: A strong, broad band in the region of $3200\text{-}3600\text{ cm}^{-1}$, characteristic of an alcohol's hydrogen-bonded hydroxyl group.[5]
- C-H Stretch (Aromatic): Peaks just above 3000 cm^{-1} .
- C-H Stretch (Aliphatic): Strong peaks just below 3000 cm^{-1} ($\sim 2850\text{-}2960\text{ cm}^{-1}$).[5]
- C=C Stretch (Aromatic): Peaks in the $1450\text{-}1600\text{ cm}^{-1}$ region.
- C-O Stretch: A strong band in the $1050\text{-}1150\text{ cm}^{-1}$ region, indicative of a primary alcohol.[5]
- C-Cl Stretch: A band in the fingerprint region, typically around 750 cm^{-1} .

Experimental Protocols

Synthesis of 3-(2-Chlorophenyl)propan-1-ol

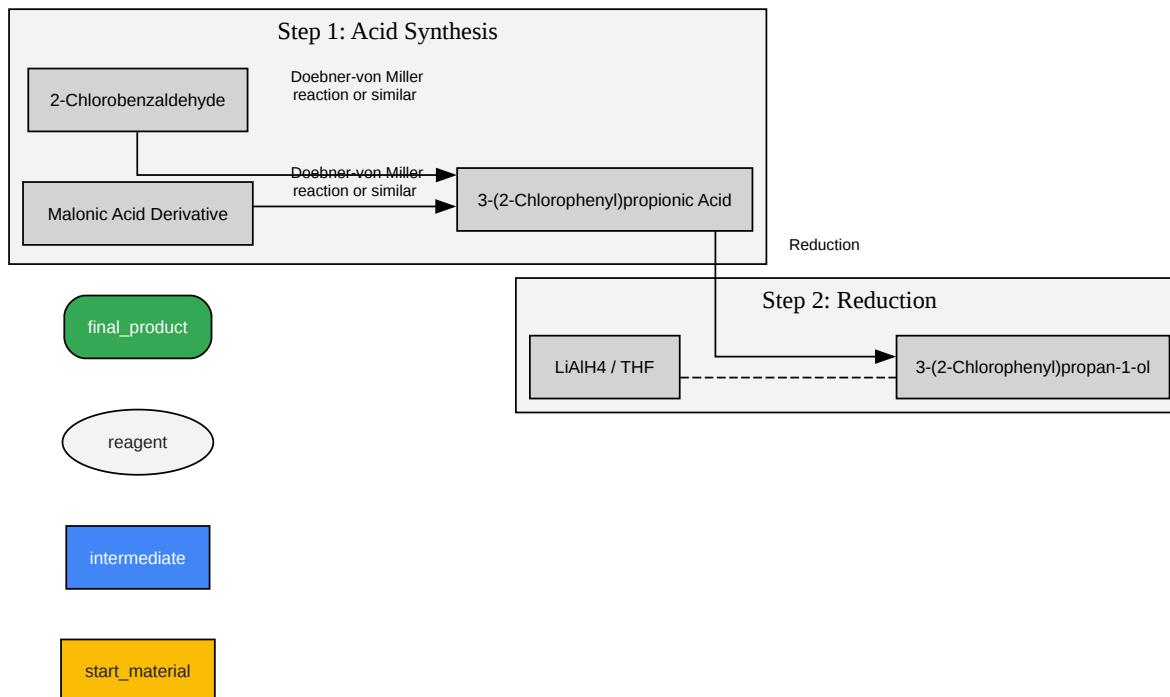
A plausible and common method for the synthesis of **3-(2-Chlorophenyl)propan-1-ol** is the reduction of its corresponding carboxylic acid, 3-(2-chlorophenyl)propionic acid. This precursor can be synthesized from 2-chlorobenzaldehyde.[6]

Step 1: Synthesis of 3-(2-Chlorophenyl)propionic Acid

This procedure is adapted from a method for synthesizing the target precursor.[6]

- Reaction Setup: In a three-necked flask equipped with a dropping funnel, reflux condenser, and thermometer, add 85% formic acid (8 mL, 180 mmol).
- Base Addition: Cool the solution to 5°C . Slowly add triethylamine (2.7 mL, 27 mmol) dropwise, ensuring the reaction temperature remains below 10°C .
- Reactant Addition: Add 2-chlorobenzaldehyde and cyclic (sub)isopropyl malonate to the flask.
- Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
- Workup: After the reaction is complete, cool the mixture, acidify, and filter the precipitate. The crude product can be purified by recrystallization from chloroform and petroleum ether to

yield 3-(2-chlorophenyl)propionic acid.[\[6\]](#)


Step 2: Reduction to **3-(2-Chlorophenyl)propan-1-ol**

This is a generalized procedure for the reduction of a carboxylic acid to a primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH_4).

- **Reaction Setup:** In a dry, inert atmosphere (e.g., under nitrogen or argon), suspend LiAlH_4 in anhydrous tetrahydrofuran (THF) in a round-bottom flask equipped with a dropping funnel and a reflux condenser.
- **Acid Addition:** Dissolve 3-(2-chlorophenyl)propionic acid in anhydrous THF and add it dropwise to the LiAlH_4 suspension at 0°C with stirring.
- **Reaction:** After the addition is complete, allow the mixture to warm to room temperature and then gently heat to reflux for several hours until the reaction is complete (monitored by TLC or GC).
- **Quenching:** Cool the reaction mixture to 0°C and carefully quench the excess LiAlH_4 by the sequential, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.
- **Workup:** Filter the resulting aluminum salts and wash the filter cake thoroughly with THF or diethyl ether. Combine the organic filtrates, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude **3-(2-Chlorophenyl)propan-1-ol**.
- **Purification:** The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Logical Workflow: Synthesis Pathway

The logical flow from starting materials to the final product is illustrated below.

[Click to download full resolution via product page](#)

Caption: Synthesis pathway for **3-(2-Chlorophenyl)propan-1-ol**.

Safety and Handling

3-(2-Chlorophenyl)propan-1-ol is classified as a hazardous substance. Appropriate safety precautions must be taken during handling and storage.

GHS Hazard Information

The Globally Harmonized System (GHS) classification for this compound is summarized below.

Category	Information
Signal Word	Warning
Pictogram	GHS07 (Exclamation Mark)
Hazard Statements	H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Precautionary Statements	P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P319, P321, P332+P317, P337+P317, P362+P364, P403+P233, P405, P501

Handling Recommendations

- Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles or a face shield.
 - Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat.
 - Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. ck12.org [ck12.org]
- 3. US3922313A - Process for the production of 3-chloropropanol-1 - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. echemi.com [echemi.com]
- 6. 3-(2-CHLOROPHENYL)PROPIONIC ACID | 1643-28-3 [chemicalbook.com]
- To cite this document: BenchChem. [3-(2-Chlorophenyl)propan-1-ol physical and chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1361494#3-2-chlorophenyl-propan-1-ol-physical-and-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com